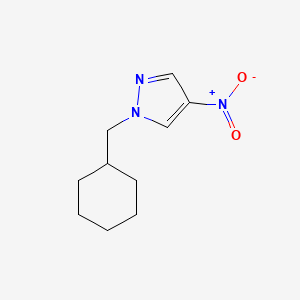

1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCWCQBNZWEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The proton (¹H) NMR spectrum of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the cyclohexylmethyl group.

Pyrazole Ring Protons: The 4-nitropyrazole ring features two aromatic protons. Due to the strong electron-withdrawing nature of the nitro group at the C4 position, the protons at the C3 and C5 positions are anticipated to be significantly deshielded. Based on data for 4-nitro-1H-pyrazole and its N-alkylated derivatives, the signals for H-3 and H-5 are expected to appear as sharp singlets in the downfield region of the spectrum. sigmaaldrich.comnih.govnist.gov The H-5 proton, being adjacent to the substituted nitrogen (N-1), would likely resonate at a slightly different chemical shift than the H-3 proton.

Cyclohexylmethyl Group Protons: This group will produce a set of signals in the upfield, aliphatic region of the spectrum. The methylene (B1212753) bridge protons (-CH₂-), being directly attached to the pyrazole nitrogen, will be the most downfield of this group, likely appearing as a doublet. The single methine proton (-CH-) on the cyclohexane (B81311) ring will be a complex multiplet, coupled to the adjacent methylene protons. The remaining ten protons on the cyclohexane ring will produce a series of broad, overlapping multiplets in the most upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (pyrazole) | ~8.4 - 8.8 | Singlet (s) |

| H-5 (pyrazole) | ~8.2 - 8.6 | Singlet (s) |

| N-CH₂ (methylene bridge) | ~4.1 - 4.3 | Doublet (d) |

| CH (cyclohexyl) | ~1.8 - 2.0 | Multiplet (m) |

Note: Predicted values are based on analysis of 4-nitropyrazole sigmaaldrich.comnih.gov, 1-methylpyrazole (B151067) chemicalbook.com, and general substituent effects.

The carbon-13 (¹³C) NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, ten distinct carbon signals are expected.

Pyrazole Ring Carbons: The pyrazole ring contains three carbon atoms. The carbon atom C-4, bearing the nitro group, is expected to be the most deshielded among the ring carbons, appearing significantly downfield. oregonstate.edulibretexts.orgyoutube.com The C-3 and C-5 carbons will also be in the aromatic region but at a more upfield position compared to C-4.

Cyclohexylmethyl Group Carbons: The seven carbons of the cyclohexylmethyl group will appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) attached to the pyrazole nitrogen will be the most downfield of this group. The cyclohexyl carbons will appear as distinct signals, with their chemical shifts influenced by their position relative to the point of attachment. Due to symmetry, some of the cyclohexyl carbons may have very similar chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole) | ~138 - 142 |

| C-4 (pyrazole) | ~145 - 150 |

| C-5 (pyrazole) | ~128 - 132 |

| N-CH₂ (methylene bridge) | ~55 - 60 |

| CH (cyclohexyl) | ~38 - 42 |

Note: Predicted values are based on analysis of related pyrazole structures and general ¹³C NMR chemical shift data. oregonstate.edulibretexts.orgyoutube.com

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal the coupling relationships between protons, for instance, confirming the connectivity between the -CH- and adjacent -CH₂- protons of the cyclohexyl ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

Vibrational Spectroscopy Applications (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to display characteristic absorption bands. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Other key bands would include C-H stretching vibrations for the aromatic pyrazole ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl group (below 3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrazole ring (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations. researchgate.netthermofisher.com

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

Note: Ranges are based on standard IR correlation tables and data for nitropyrazole derivatives. researchgate.netthermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₀H₁₅N₃O₂), the molecular weight is 209.25 g/mol .

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound has been reported, analysis of related structures, such as 4-bromo-3-nitro-1H-pyrazole, allows for informed predictions. bg.ac.rs It is anticipated that the pyrazole ring would be essentially planar. The crystal packing would be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds involving the nitro group and the pyrazole nitrogen atoms. bg.ac.rs The bulky cyclohexyl groups would likely dictate a packing arrangement that minimizes steric hindrance while maximizing favorable intermolecular contacts. The precise conformation of the cyclohexylmethyl group relative to the pyrazole ring would be a key feature determined by this technique.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-4-nitropyrazole |

| 1-methylpyrazole |

| 1H-Pyrazole |

| 3-Nitro-1H-pyrazole-4-carbonitrile |

| 3,5-Bis(4-nitrophenyl)-1H-pyrazole |

| 4-bromo-1-(cyclohexylmethyl)-1H-pyrazole |

| 4-bromo-3-nitro-1H-pyrazole |

| 4-nitro-1H-pyrazole |

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole |

Elemental Analysis and Purity Assessment Techniques

Elemental analysis is a crucial technique to verify the empirical formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values to confirm the compound's identity and purity. For a related compound, 1-hexyl-4-nitro-1H-pyrazole, the molecular formula is listed as C9H15N3O2. nih.gov

Purity assessment is often carried out using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating impurities from the main compound and quantifying its purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) also serve as purity checks, as the presence of significant impurities would be evident in the spectra. For many commercially available pyrazole derivatives, while analytical data is not always provided by the supplier, the responsibility to confirm identity and purity often lies with the researcher.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide (B87167) monosolvate |

| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate |

| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For "1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole," DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and various electronic properties. These calculations reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack. For this compound, the area around the nitro group is expected to be electron-deficient (positive potential), while the pyrazole (B372694) ring's nitrogen atoms are typically electron-rich (negative potential).

Table 1: Calculated Electronic Properties for a Representative 1-Substituted 4-Nitropyrazole (Note: This table is representative of typical data obtained from DFT calculations for this class of compounds, as specific experimental or computational studies on this compound are not publicly available.)

| Parameter | Typical Calculated Value |

|---|---|

| HOMO Energy | -7.0 to -8.0 eV |

| LUMO Energy | -2.5 to -3.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

| Dipole Moment | 4.0 to 6.0 D |

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations are utilized to explore the conformational landscape and dynamic behavior of "this compound" over time. These simulations model the atomic motions of the molecule, providing insights into its flexibility and preferred spatial arrangements.

These conformational studies are essential for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. The results from MD simulations can provide a dynamic picture that complements the static view obtained from geometry optimization in DFT calculations.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of "this compound." These predictions can be compared with experimental data for structural verification.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated and are often scaled to correct for anharmonicity and basis set deficiencies. The calculated spectrum would show characteristic peaks for the C-NO2 stretching vibrations, C-H stretching from the cyclohexyl group, and the vibrations of the pyrazole ring.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C nuclei can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations help in the assignment of experimental NMR spectra. For this molecule, distinct signals would be expected for the protons and carbons of the pyrazole ring, the methylene (B1212753) bridge, and the cyclohexyl group.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra, providing information about the electronic transitions. The main absorption bands are typically associated with π→π* and n→π* transitions within the nitropyrazole chromophore.

Table 2: Predicted Spectroscopic Data for a Representative 1-Substituted 4-Nitropyrazole (Note: This table illustrates the type of data generated from quantum chemical predictions for this class of compounds.)

| Spectroscopic Property | Predicted Range/Value |

|---|---|

| Key IR Frequencies (cm⁻¹) | ~1550 (asym. NO₂ stretch), ~1350 (sym. NO₂ stretch) |

| ¹H NMR Chemical Shifts (ppm) | Pyrazole H: 8.0-9.0; CH₂: 4.0-4.5; Cyclohexyl H: 1.0-2.0 |

| ¹³C NMR Chemical Shifts (ppm) | Pyrazole C: 120-150; CH₂: 50-60; Cyclohexyl C: 25-40 |

| UV-Vis λmax (nm) | 270-300 |

Analysis of Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical analysis allows for the investigation of structure-reactivity relationships within a series of related compounds. By computationally modifying the substituents on the pyrazole ring or the N1-alkyl group, trends in reactivity can be predicted.

For "this compound," the relationship between its structure and reactivity is primarily governed by the interplay between the electron-withdrawing nitro group and the electron-donating cyclohexylmethyl group. Theoretical studies on analogous compounds indicate that the nature of the substituent at the N1 position can influence the electron density on the pyrazole ring and, consequently, its reactivity in various chemical transformations.

Chemical Reactivity and Derivatization Pathways

Reactions of the Nitro Group on the Pyrazole (B372694) Ring

The nitro group is the most reactive site for reduction and can activate the pyrazole ring for nucleophilic substitution.

The reduction of the nitro group on the pyrazole ring is a fundamental transformation, providing a gateway to a variety of functionalized pyrazoles, most notably the corresponding 4-aminopyrazole. This conversion dramatically alters the electronic properties of the pyrazole ring, turning the strongly electron-withdrawing nitro group into an electron-donating amino group, which in turn modifies the reactivity of the entire molecule.

A range of reducing agents can be employed for this purpose, with the choice of reagent allowing for selective conversion to different oxidation states. youtube.com Catalytic hydrogenation is a common and efficient method.

Table 1: Common Reduction Pathways for the Nitro Group

| Product | Reagent(s) and Conditions | Notes |

| 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine | H₂, Pd/C, PtO₂, or Raney Nickel in a solvent like ethanol (B145695) or ethyl acetate. | This is the most common reduction product, leading to the corresponding aniline (B41778) analog. |

| 1-(Cyclohexylmethyl)-N-hydroxy-1H-pyrazol-4-amine | Zinc dust in aqueous ammonium (B1175870) chloride; Raney Nickel and hydrazine (B178648) at low temperatures (0-10 °C). youtube.com | Partial reduction can yield the corresponding hydroxylamine. This intermediate is often reactive and can be further reduced or rearranged. |

| N,N'-bis(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)hydrazine | Excess zinc metal. youtube.com | Reductive coupling can lead to the formation of a hydrazine derivative, particularly with strong reducing metals. |

The resulting 4-aminopyrazole, 1-(cyclohexylmethyl)-1H-pyrazol-4-amine, is a versatile intermediate. The amino group can undergo a wide array of subsequent reactions, such as diazotization, acylation, and alkylation, making the reduction of the nitro group a critical step in the synthesis of more complex pyrazole derivatives.

The powerful electron-withdrawing nature of the nitro group significantly lowers the electron density of the pyrazole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). acs.org For SNAr to occur, a suitable leaving group must be present on the ring, typically a halide at a position activated by the nitro group (i.e., the C3 or C5 positions).

While the parent compound, 1-(cyclohexylmethyl)-4-nitro-1H-pyrazole, does not possess a leaving group, its halogenated derivatives, such as 4-bromo-1-(cyclohexylmethyl)-5-nitro-1H-pyrazole, would be highly activated towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is the key to the reaction's feasibility. The subsequent loss of the leaving group restores the aromaticity of the pyrazole ring. nih.gov

Common nucleophiles for this reaction include:

Alkoxides (e.g., sodium methoxide) to introduce alkoxy groups.

Amines (primary or secondary) to introduce substituted amino groups.

Thiols to form thioethers.

Studies on related 4-halonitro-pyrazolecarboxylic acids have shown that they react with arylamines to yield 4-arylamino derivatives. rsc.org Similarly, reactions on N-nitropyrazoles demonstrate the utility of nucleophilic substitution in this class of compounds. nih.gov

Reactivity of the Pyrazole Ring System

The inherent reactivity of the pyrazole ring itself provides further pathways for derivatization, although these are heavily influenced by the existing substituents.

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions. acs.org However, in this compound, this position is already functionalized. Furthermore, the C4-nitro group strongly deactivates the entire ring towards electrophilic attack.

Therefore, further electrophilic substitution at the C3 or C5 positions is challenging and would require harsh reaction conditions. Reactions such as sulfonation or halogenation, if they were to occur, would face a high activation barrier. nih.gov For N-alkyl-4-bromopyrazoles, nitration can lead to products of nitrodebromination, highlighting the competition between substitution at different positions.

A more modern and powerful approach for the derivatization of the pyrazole ring is through transition-metal-catalyzed C-H activation. This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds.

For N-substituted pyrazoles like this compound, the C5-H bond is generally the most reactive site for C-H functionalization. The presence of an electron-withdrawing group at the C4 position can increase the acidity of the C5-H bond, further facilitating its activation.

Table 2: Potential C-H Functionalization Reactions on the Pyrazole Ring

| Reaction Type | Catalyst System (Example) | Potential Product at C5 |

| Arylation | Pd(OAc)₂ with a suitable ligand (e.g., phosphine) and an aryl halide/boronic acid. | 1-(Cyclohexylmethyl)-5-aryl-4-nitro-1H-pyrazole |

| Alkenylation | Pd(OAc)₂ with an oxidant (e.g., Cu(OAc)₂) and an alkene. | 1-(Cyclohexylmethyl)-5-alkenyl-4-nitro-1H-pyrazole |

| Alkylation | Palladium catalysts with activated alkyl halides. | 1-(Cyclohexylmethyl)-5-alkyl-4-nitro-1H-pyrazole |

These methods provide a regioselective route to 5-substituted-4-nitropyrazoles, which are valuable building blocks for various applications.

Transformations Involving the N-Cyclohexylmethyl Moiety

The N-cyclohexylmethyl group is generally stable, but it can participate in specific reactions. The pyrazole ring itself can act as a directing group to facilitate C-H activation on the attached alkyl substituent.

Research has shown that pyrazole can direct the C(sp³)–H arylation of N-alkyl groups. This would involve the activation of a C-H bond on the cyclohexyl ring or the methylene (B1212753) bridge. However, these reactions are highly sensitive to steric hindrance. The bulky cyclohexylmethyl group might pose a significant steric challenge for the formation of the necessary metallacyclic intermediate, potentially hindering or completely preventing such transformations. For instance, it has been observed that while N-ethyl groups are tolerated in certain pyrazole-directed C-H activation reactions, the more sterically demanding N-isopropyl group significantly reduces the yield, and an N-cyclopropylmethyl group can abolish reactivity altogether. This suggests that direct C-H functionalization on the N-cyclohexylmethyl moiety via pyrazole-directed activation would be challenging.

Alternative transformations could involve reactions that are independent of the pyrazole ring's directing influence, such as free-radical halogenation on the cyclohexyl ring. However, such methods often lack regioselectivity. Cleavage of the N-cyclohexylmethyl group is also possible but typically requires harsh conditions that may not be compatible with the nitro group on the pyrazole ring.

Synthesis of Advanced Derivatives and Analogs

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a variety of advanced derivatives and analogs. The reactivity of this compound is primarily centered around the nitro group and the pyrazole ring, allowing for a range of chemical transformations. These modifications are crucial for developing new compounds with tailored properties. The key to these synthetic pathways often involves the initial reduction of the nitro group to an amine, which then opens up a plethora of derivatization possibilities.

A pivotal intermediate in the synthesis of advanced analogs is 1-(cyclohexylmethyl)-1H-pyrazol-4-amine , which is anticipated to be synthesized via the reduction of the nitro group of this compound. Common methods for the reduction of nitroarenes to anilines can be employed, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using reagents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media. researchgate.netgoogle.com The resulting amino group is a versatile handle for a wide array of chemical modifications.

Subsequent derivatization of the amino group or the pyrazole ring can lead to the formation of fused heterocyclic systems and other complex molecules. These reactions are instrumental in the exploration of the chemical space around the initial pyrazole core.

One of the most significant derivatization pathways for 4-aminopyrazoles is the construction of fused pyrazolo[3,4-d]pyrimidine systems. nih.govgoogle.comnih.gov This is typically achieved by reacting the 4-aminopyrazole derivative with various carbon-building blocks. For instance, treatment of a 4-aminopyrazole with a formylating agent followed by cyclization can yield the pyrazolo[3,4-d]pyrimidine core.

Another important reaction is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto the pyrazole ring, typically at the 5-position if vacant. ijpcbs.commdpi.com This aldehyde can then be further modified to create a variety of side chains or to participate in further cyclization reactions.

Diazotization of the 4-aminopyrazole followed by coupling with various nucleophiles is another powerful method for introducing diversity. researchgate.netrsc.org This can lead to the formation of azo dyes or can be used to introduce other functional groups through Sandmeyer-type reactions. Furthermore, the amino group can undergo N-alkylation or N-arylation to introduce various substituents. researchgate.net

While specific literature detailing these transformations on this compound is not extensively available, the general reactivity of substituted 4-nitropyrazoles and 4-aminopyrazoles provides a strong basis for these synthetic strategies. The following subsections will detail these potential derivatization pathways with illustrative examples from related pyrazole chemistries.

Table of Plausible Derivatization Reactions

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | H₂, Pd/C, Ethanol | 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine | Nitro Group Reduction |

| 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine | Formamide, heat | 1-(Cyclohexylmethyl)-1H-pyrazolo[3,4-d]pyrimidine | Pyrimidine Ring Formation |

| 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine | POCl₃, DMF | 1-(Cyclohexylmethyl)-4-formamido-1H-pyrazole-5-carbaldehyde | Vilsmeier-Haack Formylation |

| 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine | NaNO₂, HCl, then β-naphthol | Azo dye derivative | Diazotization and Azo Coupling |

| 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine | Alkyl halide, base | N-Alkyl-1-(cyclohexylmethyl)-1H-pyrazol-4-amine | N-Alkylation |

Applications in Advanced Materials Research and Catalysis

Exploration as a Component in High-Energy Density Materials Research

The field of energetic materials continuously seeks new compounds that offer high performance, improved thermal stability, and reduced sensitivity. Nitrated heterocyclic compounds are a major focus of this research, and the nitropyrazole framework is a well-established energetic scaffold. nih.govnih.gov The presence of C-N and N-N bonds within the aromatic ring contributes to a high heat of formation and the generation of environmentally benign N₂ gas upon decomposition. nih.govacs.org

The 4-nitropyrazole core of the title compound is a known energetic precursor. nih.govguidechem.com The introduction of substituents at the N1 position is a key strategy for tuning the physical and energetic properties of the molecule. Replacing the acidic N-H proton with an alkyl group, such as cyclohexylmethyl, has been shown to increase thermal stability and significantly lower the melting point. acs.orgresearchgate.net This is particularly valuable for the development of melt-cast explosives, which require materials with melting points in a specific, usable range (typically 80-110 °C), or for creating energetic liquid plasticizers. acs.orgnih.gov The cyclohexylmethyl group, being larger and more flexible than simple alkyl groups like methyl or ethyl, can further disrupt crystal packing, leading to lower melting points and potentially rendering the material a liquid at or near room temperature. acs.orgacs.org While direct performance data for 1-(cyclohexylmethyl)-4-nitro-1H-pyrazole is not available, the documented effects of N-alkylation on related dinitropyrazoles illustrate this principle effectively.

Table 1: Comparison of Physical Properties of N-Substituted Dinitropyrazoles This table presents data for analogous N-substituted dinitropyrazoles to illustrate the effect of the N1-substituent on melting point and thermal stability. Data sourced from related studies.

| Compound | N1-Substituent | Melting Point (°C) | Decomposition Temp. (°C) | Reference |

|---|---|---|---|---|

| 3,4-Dinitropyrazole (3,4-DNP) | -H | 90-92 | 276 | acs.org |

| N-methyl-3,4-DNP (3,4-MDNP) | -CH₃ | 20-23 | 300 | acs.org |

| N-allyl-3,4-DNP | -CH₂CH=CH₂ | -56.7 | 243 | acs.orgresearchgate.net |

| N-acryl-3,5-DNP | -C(O)CH=CH₂ | -59.8 | 223 | acs.orgresearchgate.net |

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Pyrazoles are highly effective ligands in coordination chemistry due to the ability of their vicinal nitrogen atoms to bind to metal ions. nih.govmdpi.com This makes them excellent building blocks for both discrete coordination complexes and extended porous structures like Metal-Organic Frameworks (MOFs). acs.orgmdpi.com In this compound, the pyrazole (B372694) ring serves as the primary binding site. The electronic nature of the ring is modulated by the 4-nitro group, which is strongly electron-withdrawing. This reduces the electron density on the nitrogen atoms, affecting their donor strength and the stability of the resulting metal complexes. nih.gov

The N1-substituent plays a critical role in defining the ligand's steric profile. The bulky cyclohexylmethyl group is non-coordinating and projects away from the metal center, influencing the secondary coordination sphere. In discrete complexes, this steric bulk can control the geometry around the metal ion and prevent the formation of undesired polymeric species. In MOFs, where pyrazole derivatives are used as linkers, such pendant groups line the pores of the framework. mdpi.comacs.org The hydrophobic and sterically demanding cyclohexylmethyl groups would create a unique pore environment, potentially enabling selective adsorption or separation of guest molecules based on their size and chemical nature.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. youtube.com Soluble metal complexes bearing pyrazole-based ligands are known to catalyze a variety of organic transformations. nih.govmdpi.com For this compound to be used in this context, it would first be incorporated into a metal complex. The large, non-polar cyclohexylmethyl group would enhance the solubility of such a catalyst in common organic solvents, a key requirement for homogeneous catalysis. youtube.com

The catalytic activity of the metal center is fine-tuned by its ligands. nih.gov The electron-withdrawing 4-nitro group would make the metal center more Lewis acidic, which can enhance its ability to activate substrates in reactions like alkene isomerization, hydrogenation, or various coupling reactions. nih.govlibretexts.org The ability to systematically modify substituents on the pyrazole ligand allows for the rational design of catalysts with tailored reactivity and selectivity. nih.gov

Heterogeneous catalysts operate in a different phase from the reactants, offering the significant advantage of easy separation and recycling. rsc.org MOFs are crystalline, porous materials that are increasingly used as platforms for heterogeneous catalysis. acs.orgresearchgate.net By using a functionalized pyrazole, such as a carboxylated version of this compound, as the organic linker, a robust MOF could be constructed.

In such a framework, the metal ions or clusters would act as the primary catalytic sites. The organic linkers define the structure and environment of the pores. The pendant cyclohexylmethyl groups would line these pores, creating a hydrophobic and sterically defined nanoreactor. acs.org This can lead to substrate size-selectivity, where only molecules that fit within the pores can reach the active sites. Furthermore, the chemical environment of the pores can influence the transition state of a reaction, potentially leading to enhanced selectivity for a desired product. acs.orgresearchgate.net

Utility as Building Blocks in Complex Organic Synthesis

Beyond materials science, substituted pyrazoles are valuable intermediates in multi-step organic synthesis. nih.govfrontiersin.org The differential functionalization at the nitrogen and carbon atoms of the this compound ring makes it a versatile synthetic building block. The cyclohexylmethyl group is generally robust and chemically inert under many reaction conditions, while the nitro group is a highly versatile functional handle that can be transformed into a variety of other groups.

The most common and synthetically useful transformation of an aromatic nitro group is its reduction to an amino group. researchgate.net This reaction would convert this compound into 1-(cyclohexylmethyl)-4-amino-1H-pyrazole, opening up a vast array of subsequent chemical modifications.

Table 2: Key Synthetic Transformations of the 4-Nitro-1H-pyrazole Scaffold This table outlines the primary synthetic utility of the 4-nitropyrazole core as a versatile building block.

| Starting Functionality | Reaction | Product Functionality | Synthetic Potential |

|---|---|---|---|

| 4-Nitro Group (-NO₂) | Reduction (e.g., with H₂/Pd, SnCl₂) | 4-Amino Group (-NH₂) | Precursor for amides, ureas, diazotization reactions. researchgate.net |

| 4-Amino Group (-NH₂) | Diazotization (NaNO₂, HCl) | 4-Diazonium Salt (-N₂⁺) | Intermediate for Sandmeyer reactions (to install -Cl, -Br, -CN) or azo coupling. |

| 4-Amino Group (-NH₂) | Acylation (with Acyl Chlorides) | 4-Amido Group (-NHCOR) | Formation of stable amide linkages for building larger molecules. |

The synthesis of specialty chemicals, including pigments and dyes, often relies on building blocks that contain specific chromophoric or auxochromic groups. The 4-amino-1-(cyclohexylmethyl)-1H-pyrazole, derived from the reduction of the title compound, is an excellent precursor for azo dyes. The amino group can be converted into a diazonium salt using nitrous acid. This reactive intermediate can then be coupled with electron-rich aromatic compounds (such as phenols or anilines) to form highly colored azo compounds.

The 1-(cyclohexylmethyl)-4-pyrazolyl moiety would act as a core part of the dye's structure. The bulky, lipophilic cyclohexylmethyl group would be expected to increase the solubility of the dye in non-polar solvents or polymer matrices and could influence its lightfastness and thermal stability.

In medicinal chemistry and drug discovery, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.netnih.govtandfonline.com As such, pyrazole derivatives are central components of numerous approved drugs. The compound this compound can be viewed as a decorated scaffold for the design of new chemical entities. nih.govresearchgate.net

The cyclohexylmethyl group provides a lipophilic handle that can be used to explore hydrophobic binding pockets within a target protein. nih.gov The nitro group serves as a versatile point for chemical modification. nih.govfrontiersin.org For example, its reduction to an amine allows for the attachment of various other fragments through amide bond formation, enabling the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. This strategy allows chemists to systematically probe the chemical space around the pyrazole core to optimize a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Analytical Method Development for Chemical Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

Hyphenated Techniques (e.g., LC-MS) for Purity Profiling and Impurity Analysis

The application of powerful hyphenated techniques like LC-MS is crucial for comprehensive purity profiling and the identification of trace-level impurities. This approach combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, allowing for the structural elucidation of unknown substances. The search for literature detailing the use of LC-MS for the analysis of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole and its potential degradation products or synthesis-related impurities did not yield any specific findings.

Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry is a common and accessible technique for the quantitative analysis of compounds that possess a suitable chromophore. The nitro group on the pyrazole (B372694) ring of the target compound suggests that it would absorb in the UV-visible region, making this a plausible method for its quantification. Nevertheless, no studies describing the development, validation, or application of a spectrophotometric method for this compound have been published.

Validation Parameters in Analytical Method Development

A critical component of any analytical method is its validation, which ensures that the method is reliable, reproducible, and fit for its intended purpose. This involves the systematic evaluation of parameters such as linearity, precision (repeatability and intermediate precision), accuracy (recovery), the limit of detection (LOD), and the limit of quantification (LOQ). While the principles of method validation are universal, their specific application and the resulting performance data are unique to each analyte and method. In the absence of any developed methods for this compound, no such validation data can be reported.

Future Research Directions and Perspectives

Emerging Synthetic Paradigms for N-Substituted Pyrazoles

The synthesis of N-substituted pyrazoles is evolving beyond classical condensation reactions to embrace more efficient, sustainable, and versatile methodologies. researchgate.net These emerging paradigms are critical for accessing novel structural motifs and expanding the chemical space of pyrazole (B372694) derivatives.

Key advancements include the development of one-pot multicomponent reactions (MCRs), which allow for the construction of complex pyrazole structures from simple, readily available starting materials in a single step, thereby increasing efficiency and reducing waste. mdpi.com Another significant trend is the use of transition-metal catalysis and photoredox reactions, enabling previously challenging transformations and the formation of diverse pyrazole scaffolds under mild conditions. mdpi.com For instance, silver-catalyzed reactions have been employed for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com

Furthermore, green chemistry approaches are gaining prominence, with an emphasis on using environmentally benign solvents, nano-catalysts like nano-ZnO, and microwave-assisted synthesis to shorten reaction times and improve yields. mdpi.com A notable development is the direct synthesis of N-substituted pyrazoles from primary amines, which avoids the use of often hazardous hydrazine (B178648) derivatives. acs.orgacs.org The synergy between organic chemistry and technology, such as the use of flow chemistry, offers enhanced safety, reduced waste, and the potential to explore new reactivity by operating under conditions not feasible in traditional batch processes. acs.org These advanced synthetic tools will be instrumental in creating libraries of compounds like 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole for further study.

Table 1: Comparison of Modern Synthetic Methods for N-Substituted Pyrazoles

| Synthetic Method | Key Advantages | Representative Examples/Catalysts | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Iodine-promoted cascade reactions | mdpi.com |

| Transition-Metal Catalysis | High efficiency, selectivity, mild reaction conditions | Silver (Ag), Palladium (Pd), Copper (Cu) catalysts | mdpi.commdpi.com |

| Green Chemistry Approaches | Environmentally friendly, shorter reaction times, high yields | Nano-ZnO catalysts, microwave-assisted synthesis | researchgate.netmdpi.com |

| Direct Synthesis from Amines | Avoids hazardous hydrazines, practical for functionalization | Electrophilic amination reagents | acs.orgacs.org |

| Flow Chemistry | Enhanced safety, scalability, access to novel reaction conditions | Continuous-flow photoreactors | acs.org |

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry is becoming an indispensable tool in the study of pyrazole derivatives. Advanced modeling techniques offer powerful capabilities for predicting molecular properties and guiding the rational design of new compounds with desired characteristics, thereby reducing the time and cost associated with experimental synthesis and screening.

Quantitative Structure-Activity Relationship (QSAR) studies are widely used to build mathematical models that correlate the structural features of pyrazole derivatives with their chemical or biological activities. nih.gov For example, 2D-QSAR models have been developed to predict the anticancer activity of pyrazole derivatives against various cancer cell lines. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric, electrostatic, and hydrophobic fields around the molecules, which helps in designing more potent compounds. nih.gov

Molecular docking simulations are employed to predict the binding orientation and affinity of pyrazole-based ligands to a target's binding site, which is crucial in drug design. nih.govtandfonline.com To further refine these predictions, molecular dynamics (MD) simulations and binding free energy calculations, like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, are performed to assess the stability of the ligand-receptor complex and provide a more accurate estimation of binding affinity. nih.gov These computational approaches can be applied to this compound to predict its interactions with potential biological targets or to design analogs with enhanced properties.

Table 2: Key Computational Techniques in Pyrazole Research

| Computational Technique | Primary Application | Information Gained | Reference |

|---|---|---|---|

| 2D-QSAR | Predict biological activity from 2D structural descriptors | Correlation between structure and activity (e.g., pIC₅₀) | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Design potent molecules based on 3D field analysis | Steric, electrostatic, and hydrophobic requirements for activity | nih.gov |

| Molecular Docking | Predict binding mode and affinity in a target site | Preferred ligand orientation, binding score | nih.govtandfonline.com |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecule-target complexes | Stability of binding, conformational changes | nih.gov |

| MM/PBSA | Calculate binding free energy | More accurate estimation of binding affinity | nih.gov |

Exploration of Novel Non-Traditional Applications

While pyrazoles are well-established in medicinal chemistry, future research is set to explore their utility in a range of non-traditional fields. nih.gov The unique electronic properties of the pyrazole ring, particularly when functionalized with groups like the nitro group in this compound, open up possibilities in materials science and other areas. mdpi.commdpi.com

One significant area of exploration is in the field of energetic materials. Nitrated pyrazoles are investigated for their high heat of formation, high density, and good thermal stability, making them potential candidates for use in explosives, propellants, and pyrotechnics. mdpi.comnih.gov The introduction of a nitro group, as seen in the subject compound, is a key feature for these applications.

In materials science, pyrazole derivatives with extended conjugation are being studied for their unique photophysical properties. mdpi.com These properties can be harnessed for the development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for ion detection. mdpi.com The specific substituents on the pyrazole ring can be tuned to control the emission and absorption characteristics of the material. Additionally, the versatility of pyrazole chemistry is being applied in agricultural science to develop new pesticides and herbicides. acs.org

Interdisciplinary Research Opportunities in Chemical Sciences

The future of research on compounds like this compound lies at the intersection of multiple scientific disciplines. acs.org The complex challenges in modern science necessitate a collaborative approach, integrating expertise from organic synthesis, computational chemistry, materials science, and biology.

The synthesis of novel pyrazole derivatives, guided by computational predictions, can lead to the creation of materials with tailored electronic or optical properties. mdpi.comresearchgate.net This synergy between synthetic and computational chemists is crucial for accelerating the discovery of new functional materials. For example, a synthetic chemist could create a series of N-substituted nitropyrazoles, which are then characterized by a materials scientist for their photophysical properties, with the results feeding back into computational models to refine predictions for the next generation of compounds.

Similarly, the collaboration between medicinal chemists and biologists is essential for translating the potential of pyrazole compounds into therapeutic applications. researchgate.netnih.gov Synthetic chemists can design and produce novel pyrazole-based molecules that are then evaluated by biologists for their activity against specific diseases or biological targets. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and can be enhanced by integrating advanced analytical and high-throughput screening technologies. nih.gov Such interdisciplinary efforts will undoubtedly expand the scope of applications for pyrazole-based compounds.

Q & A

Q. What are the established synthetic routes for 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole, and what key reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation or substitution reactions. For example, pyrazole derivatives are often prepared using Vilsmeier-Haack formylation (for introducing aldehyde groups) or by reacting hydrazines with β-ketoesters . Key parameters include:

- Reagent selection : Cyclohexylmethyl halides (e.g., bromides) for alkylation of the pyrazole ring.

- Temperature control : Nitration reactions typically require low temperatures (0–5°C) to avoid decomposition .

- Catalysts : Lewis acids like FeCl₃ may enhance nitro-group introduction .

Q. Table 1: Synthetic Approaches

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine, β-ketoester derivatives | 45–60% | |

| Vilsmeier-Haack | DMF-DMA, POCl₃ | 50–70% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 30–50% |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The cyclohexylmethyl group shows characteristic multiplet peaks in the δ 1.0–2.5 ppm range. The nitro group deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm) .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro-group presence .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₀H₁₅N₃O₂) and fragmentation patterns (e.g., loss of NO₂ or cyclohexylmethyl groups) validate the structure .

Q. What are the recommended storage conditions and stability considerations for this compound under laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent nitro-group degradation .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and acidic/basic conditions, which may trigger decomposition into nitrogen oxides or carbon monoxide .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar nitro-pyrazole derivatives?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. Systematic approaches include:

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole ) to isolate the role of the cyclohexylmethyl group.

- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition IC₅₀) to quantify activity differences .

- Computational Docking : Model interactions with target proteins (e.g., cyclooxygenase) to explain divergent results .

Q. How can computational methods predict the reactivity of the nitro group in further functionalization reactions?

Methodological Answer:

- DFT Calculations : Predict electron density at the nitro group to assess susceptibility to reduction (e.g., using hydrogenation catalysts) or nucleophilic substitution .

- Molecular Dynamics : Simulate steric effects from the cyclohexylmethyl group on reaction pathways (e.g., para vs. meta substitution) .

Q. Table 2: Reactivity Predictions

| Reaction Type | Predicted Site | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Nitro Reduction | C4-position | 25–30 | |

| Electrophilic Substitution | C5-position | 35–40 |

Q. What experimental approaches optimize regioselectivity in cyclization reactions involving cyclohexylmethyl-substituted pyrazoles?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C4-position .

- Catalytic Systems : Copper(I)-catalyzed click chemistry improves regioselectivity in triazole-pyrazole hybrid synthesis (e.g., 61% yield for 4-substituted triazoles) .

- Temperature Gradients : Gradual heating (25°C → 50°C) reduces side-product formation during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.